2,2-DIMETHYL-N-[4-(3-PHENYLADAMANTAN-1-YL)PHENYL]PROPANAMIDE
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Overview
Description
2,2-DIMETHYL-N-[4-(3-PHENYLADAMANTAN-1-YL)PHENYL]PROPANAMIDE is a complex organic compound characterized by its unique adamantyl and phenyl groups
Mechanism of Action
Target of Action
GNF-Pf-797, also known as N-(4-((1s,3r,5R,7S)-3-phenyladamantan-1-yl)phenyl)pivalamide, is primarily targeted towards the p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cytoskeleton reorganization, cell proliferation, gene transcription, carcinogenic transformation, and cell invasion .
Mode of Action
GNF-Pf-797 acts as a potent inhibitor of PAK4 . It binds to the PAK4 protein and inhibits its activity . This inhibition disrupts the downstream signaling pathways activated by PAK4, including the STAT5, PI3K/AKT, and MAPK/ERK pathways .
Biochemical Pathways
The inhibition of PAK4 by GNF-Pf-797 leads to the downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway . This pathway is crucial for cell proliferation, especially in cancer cells. By inhibiting this pathway, GNF-Pf-797 effectively suppresses the proliferation of cells .
Result of Action
The inhibition of PAK4 and its downstream pathways by GNF-Pf-797 results in the suppression of cell proliferation . Specifically, it has been shown to effectively suppress the proliferation of human gastric cancer cells . Moreover, GNF-Pf-797 induces apoptosis, or programmed cell death, in these cells .
Biochemical Analysis
Biochemical Properties
It has been found that the compound interacts with certain enzymes and proteins
Cellular Effects
Preliminary studies suggest that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “GNF-Pf-797” may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of “GNF-Pf-797” in animal models may vary with different dosages. Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
“GNF-Pf-797” may be involved in certain metabolic pathways. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of “GNF-Pf-797” within cells and tissues is another area of interest. This could involve interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of “GNF-Pf-797” could influence its activity or function. This might involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-N-[4-(3-PHENYLADAMANTAN-1-YL)PHENYL]PROPANAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3-phenyl-1-adamantylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,2-DIMETHYL-N-[4-(3-PHENYLADAMANTAN-1-YL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-DIMETHYL-N-[4-(3-PHENYLADAMANTAN-1-YL)PHENYL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-N-phenylpropanamide
- 3-phenyl-1-adamantylamine
- 2,2-dimethyl-N-(3-methylphenyl)propanamide
Uniqueness
2,2-DIMETHYL-N-[4-(3-PHENYLADAMANTAN-1-YL)PHENYL]PROPANAMIDE is unique due to the presence of both adamantyl and phenyl groups, which confer distinct physicochemical properties. This combination enhances its stability, lipophilicity, and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
2,2-dimethyl-N-[4-(3-phenyl-1-adamantyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO/c1-25(2,3)24(29)28-23-11-9-22(10-12-23)27-16-19-13-20(17-27)15-26(14-19,18-27)21-7-5-4-6-8-21/h4-12,19-20H,13-18H2,1-3H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOXDIVBJJJYNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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